molecular formula C14H17IO2 B2587039 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2126163-18-4

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No. B2587039
CAS RN: 2126163-18-4
M. Wt: 344.192
InChI Key: UXNLECBIZSTDEA-UHFFFAOYSA-N
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Description

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a bicyclic compound that contains both an ether and an iodomethyl group. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Mechanism Of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is not fully understood, but it is believed to act as a nucleophile in various reactions. The iodomethyl group is reactive and can undergo substitution reactions with other nucleophiles, such as alcohols and amines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane have not been extensively studied. However, it is known that the compound is not toxic and does not have any significant side effects.

Advantages And Limitations For Lab Experiments

The advantages of using 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane in lab experiments include its high purity and stability. The compound is also relatively easy to synthesize using the optimized method. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the study of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane. One direction is to investigate its potential as a ligand in catalytic reactions. Another direction is to explore its use as a building block for the synthesis of other biologically active molecules. Additionally, the biochemical and physiological effects of this compound could be further studied to determine its potential applications in medicine.

Synthesis Methods

The synthesis of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of 1,5-cyclooctadiene with iodomethane in the presence of a palladium catalyst. This reaction forms 1-(iodomethyl)-2,5-cyclooctadiene, which is then reacted with benzyloxymethyl chloride in the presence of a base to form the final product. This synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has potential applications in various scientific fields. It has been studied for its use as a building block for the synthesis of other compounds, including biologically active molecules. This compound has also been used as a ligand in catalytic reactions and as a reagent in organic synthesis.

properties

IUPAC Name

1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO2/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNLECBIZSTDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

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